molecular formula C5H7NaO3 B3121487 Sodium 3-ethoxy-3-oxoprop-1-en-1-olate CAS No. 287390-25-4

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Cat. No.: B3121487
CAS No.: 287390-25-4
M. Wt: 138.1 g/mol
InChI Key: ITWVTNYFGKFDGE-BJILWQEISA-M
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Scientific Research Applications

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can be synthesized through the reaction of ethyl formate with sodium hydroxide, followed by hydrolysis . The reaction typically involves the following steps:

  • Ethyl formate is reacted with sodium hydroxide in an aqueous medium.
  • The resulting mixture is then subjected to hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The reaction conditions, such as temperature and concentration of reagents, can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to yield alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the ethoxy group.

Mechanism of Action

The mechanism of action of sodium 3-ethoxy-3-oxoprop-1-en-1-olate involves its reactivity as an ester and its ability to undergo hydrolysis and other chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in, such as ester hydrolysis catalyzed by enzymes or chemical reagents.

Comparison with Similar Compounds

  • Sodium ethyl 3-oxidoacrylate
  • Sodium 3-ethoxy-3-oxoprop-1-en-1-olate
  • Sodium ethyl 3-oxopropanoate

Comparison: this compound is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity, making it a valuable precursor in various chemical syntheses .

Properties

IUPAC Name

sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWVTNYFGKFDGE-BJILWQEISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58986-28-0, 287390-25-4
Record name Sodium ethyl 3-oxidoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium 3-ethoxy-3-oxoprop-1-en-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60% dispersion in oil) (269 g, 16.7 mol) in isopropyl ether (12 L) was slowly added ethyl acetate (1280 g, 14.2 mol) at such a rate as to maintain an internal temperature of 45° C. Ethyl formate (2232 g, 30.13 mol) then added dropwise at 42° C. and stirred at ambient temperature for 18 h. The mixture was filtered and washed with ethyl ether (2×300 mL), with hexanes (500 mL) and the solid was dried to give sodium 2-ethoxycarbonyl ethenolate as a white solid (1930 g, 99%); 1H NMR (DMSO-d6, 300 MHz) δ1.03 (t.3H), 3.86 (q, 2H), 4.08(d, 1H), 8.03 (d, 1H).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
1280 g
Type
reactant
Reaction Step Two
Quantity
2232 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of sodium hydride, 60% (1.07 g, 26.7 mmol) and iPr2O (40 mL) at RT was added ethyl acetate (2.36 ml, 24.1 mmol) in one portion. The internal temperature was adjusted to 40° C. After 5 minutes, ethyl formate (3.87 ml, 48.1 mmol) was added dropwise such that the internal temperature did not rise above 42° C. After the addition was complete, the solution was stirred at RT for 16 hr. The mixture was filtered under Argon and the solid rinsed with hexanes. The resulting white solid, sodium (Z)-3-ethoxy-3-oxoprop-1-en-1-olate, was advanced without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.36 mL
Type
reactant
Reaction Step Two
Quantity
3.87 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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